molecular formula C12H14N6O B2696154 (5-Methylpyrazin-2-yl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone CAS No. 2319800-94-5

(5-Methylpyrazin-2-yl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone

Cat. No. B2696154
CAS RN: 2319800-94-5
M. Wt: 258.285
InChI Key: HVKPWLUNXKNFDL-UHFFFAOYSA-N
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Description

(5-Methylpyrazin-2-yl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone, also known as MTA, is a small molecule drug that has been widely studied for its potential therapeutic applications. MTA is a member of the class of compounds known as azetidinones, which have been shown to possess a range of biological activities including anti-inflammatory, anti-tumor, and anti-viral properties.

Mechanism of Action

The exact mechanism of action of (5-Methylpyrazin-2-yl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and inflammation. (5-Methylpyrazin-2-yl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression and cell growth. It has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and physiological effects:
(5-Methylpyrazin-2-yl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone has been shown to have a range of biochemical and physiological effects in animal models and in vitro studies. These effects include inhibition of cell growth and proliferation, induction of apoptosis (programmed cell death), and reduction of inflammation. (5-Methylpyrazin-2-yl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone has also been shown to modulate the activity of certain neurotransmitters in the brain, which may have implications for its potential use in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using (5-Methylpyrazin-2-yl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone in laboratory experiments is its relatively low toxicity and high solubility in water and organic solvents. This makes it a useful tool for studying the effects of histone deacetylase inhibition and NF-κB signaling pathway inhibition in vitro and in vivo. However, one limitation of using (5-Methylpyrazin-2-yl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone is its relatively high cost compared to other similar compounds, which may limit its use in some research settings.

Future Directions

There are a number of potential future directions for research on (5-Methylpyrazin-2-yl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone and its applications. One area of research could focus on the development of new synthetic methods for producing (5-Methylpyrazin-2-yl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone and related compounds. Another area of research could focus on the identification of new targets for (5-Methylpyrazin-2-yl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone, such as other enzymes or signaling pathways involved in cell growth and inflammation. Finally, further studies are needed to explore the potential therapeutic applications of (5-Methylpyrazin-2-yl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone in a range of diseases, including cancer, inflammatory diseases, and neurological disorders.

Synthesis Methods

(5-Methylpyrazin-2-yl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone can be synthesized using a variety of methods, including condensation reactions and cyclization reactions. One common method involves the reaction of 5-methylpyrazine-2-carboxylic acid with 1-(azidomethyl)-3-chloropropane in the presence of a base, followed by reduction with lithium aluminum hydride to yield (5-Methylpyrazin-2-yl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone.

Scientific Research Applications

(5-Methylpyrazin-2-yl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone has been the subject of extensive scientific research due to its potential applications in a variety of fields. One area of research has focused on the anti-tumor properties of (5-Methylpyrazin-2-yl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone, with studies showing that it can inhibit the growth and proliferation of cancer cells in vitro and in vivo. Another area of research has focused on the anti-inflammatory properties of (5-Methylpyrazin-2-yl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone, with studies showing that it can reduce inflammation in animal models of arthritis and other inflammatory diseases.

properties

IUPAC Name

(5-methylpyrazin-2-yl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6O/c1-9-4-14-11(5-13-9)12(19)17-6-10(7-17)8-18-3-2-15-16-18/h2-5,10H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKPWLUNXKNFDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CC(C2)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-5-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}pyrazine

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